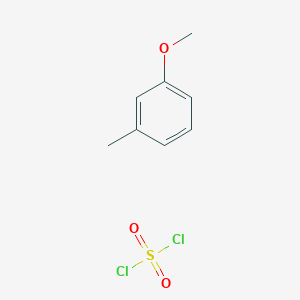
3-((4-Isopropylbenzyl)amino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Isopropylbenzyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by the presence of an isopropylbenzyl group attached to the amino nitrogen and a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylbenzyl)amino)butanamide can be achieved through various methods. One common approach involves the reaction of 4-isopropylbenzylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.
Another method involves the reductive amination of 4-isopropylbenzaldehyde with butanamide in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide bond without the need for acyl chlorides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme-catalyzed synthesis is also explored for its potential to offer higher selectivity and milder reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Isopropylbenzyl)amino)butanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Butanoic acid and 4-isopropylbenzylamine.
Reduction: 3-((4-Isopropylbenzyl)amino)butane.
Substitution: Various substituted derivatives of the benzyl group, depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-((4-Isopropylbenzyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-Isopropylbenzyl)amino)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone but lacking the isopropylbenzyl group.
N-Benzylbutanamide: Similar structure but with a benzyl group instead of an isopropylbenzyl group.
4-Isopropylbenzylamine: Contains the isopropylbenzyl group but lacks the amide functionality.
Uniqueness
3-((4-Isopropylbenzyl)amino)butanamide is unique due to the presence of both the isopropylbenzyl group and the butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-[(4-propan-2-ylphenyl)methylamino]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13-6-4-12(5-7-13)9-16-11(3)8-14(15)17/h4-7,10-11,16H,8-9H2,1-3H3,(H2,15,17) |
Clé InChI |
NGDILOQMYJSJGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CNC(C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)







![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
